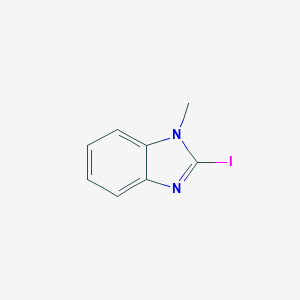

2-iodo-1-methylbenzimidazole

Description

Properties

CAS No. |

34734-15-1 |

|---|---|

Molecular Formula |

C8H7IN2 |

Molecular Weight |

258.06g/mol |

IUPAC Name |

2-iodo-1-methylbenzimidazole |

InChI |

InChI=1S/C8H7IN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3 |

InChI Key |

JLJKZVGGJIIKIM-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2N=C1I |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1I |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

This method, detailed in patent CN102936223A, involves sequential iodination, hydrogenation, and cyclization steps. Starting with o-nitroaniline , iodination is performed using elemental iodine () and hydrogen peroxide () in a polar solvent (methanol/water) under sulfuric acid catalysis at 0–60°C. The intermediate 4-iodo-2-nitroaniline undergoes hydrogenation with Raney nickel () under pressure (0.01–0.3 MPa) to yield 4-iodo-1,2-phenylenediamine . Cyclization with trimethyl orthoacetate or triethyl orthoacetate in the presence of glacial acetic acid completes the synthesis (Figure 1).

Optimization and Yield

Key parameters include:

-

Iodination : A 1.5–6.0 methanol/water ratio and 0.1–3.0 mol equivalents of relative to o-nitroaniline.

-

Hydrogenation : Methanol or ethanol as solvents, with reaction times of 8 hours at 35°C.

-

Cyclization : Acetic acid (0.5–5.0 mol%) and orthoacetate (1.0–3.0 mol equivalents) at 0–60°C.

The final product achieves 77.8% yield over two steps, with HPLC purity >99.5% and moisture content <0.1%.

Table 1. Reaction Conditions and Outcomes for Multi-Step Synthesis

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Iodination | , , 35°C, 8h | 85 | 98.2 |

| Hydrogenation | Raney Ni, , 35°C, 8h | 95 | 99.0 |

| Cyclization | Trimethyl orthoacetate, 35°C, 2h | 87 | 99.8 |

Direct Iodination Using Zincate Catalysis

Methodology

A one-pot iodination strategy, reported by RSC researchers, employs a potassium zincate complex () with in tetrahydrofuran (). The substrate 1-methylbenzimidazole reacts with sublimed iodine () at room temperature, followed by purification via column chromatography (hexane/ethyl acetate).

Reaction Dynamics

The zincate catalyst facilitates deprotonation and iodination at the C2 position of the benzimidazole ring. Key advantages include:

-

Short reaction time : 20 minutes for substrate activation.

-

High regioselectivity : Exclusive formation of 2-iodo-1-methylbenzimidazole.

Table 2. Zincate-Mediated Iodination Parameters

| Parameter | Value |

|---|---|

| Catalyst | |

| Solvent | THF |

| Temperature | 25°C |

| Iodine Equivalents | 5.0 |

| Purification | Column chromatography |

Copper-Promoted Domino C–N Cross-Coupling

Synthetic Approach

This method, adapted from MDPI, utilizes a copper-catalyzed domino reaction between N-(2-iodophenyl)-guanidine and methyl-substituted aryl iodides. The process involves:

-

Formation of a copper-aryl intermediate.

-

Sequential C–N bond formation to construct the benzimidazole core.

-

In situ iodination at the C2 position.

Performance and Scope

-

Catalyst : Copper(I) iodide () with 1,10-phenanthroline as a ligand.

-

Solvent : Dimethylformamide () at 110°C.

-

Yield : 79–96% for electron-rich and electron-deficient substrates.

Table 3. Copper-Catalyzed Synthesis Optimization

| Substrate | Yield (%) | Reaction Time (h) |

|---|---|---|

| 2-Iodo-N-methylaniline | 96 | 12 |

| 4-Methoxyphenyl iodide | 79 | 14 |

Comparative Analysis of Methods

Efficiency and Practicality

-

Multi-Step Synthesis : High purity (>99.5%) but requires specialized equipment (e.g., hydrogenation reactors).

-

Zincate Catalysis : Rapid and regioselective but uses air-sensitive reagents.

-

Copper Catalysis : Broad substrate tolerance but elevated temperatures limit scalability.

Chemical Reactions Analysis

Types of Reactions: 2-iodo-1-methylbenzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed:

Substitution Reactions: Products include 2-azido-1-methyl-1H-benzoimidazole, 2-thiocyanato-1-methyl-1H-benzoimidazole, and various 2-alkylamino derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzimidazole ring, which may have different biological activities.

Scientific Research Applications

2-iodo-1-methylbenzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-iodo-1-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The iodine atom enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

*Inferred from the solubility trends of iodinated aromatics. The iodine atom increases molecular weight and polarizability, enhancing solubility in polar aprotic solvents but reducing water solubility compared to amino acid-coupled analogs .

Key Observations :

- Halogen vs. Azido Groups : The iodine substituent offers superior leaving-group capability compared to azides, making this compound more reactive in nucleophilic substitution or cross-coupling reactions . However, azido derivatives (e.g., 2-azido-1-methylbenzimidazole) are pivotal in click chemistry applications .

- Amino Acid Substituents: Compounds like 2-(((1H-benzimidazol-2-yl)methyl)amino)propanoic acid exhibit high water solubility due to ionizable carboxylic acid groups, unlike halogenated or alkylated benzimidazoles .

Key Observations :

- Halogenation Strategies : Iodo-substituted benzimidazoles may require specialized halogenating agents (e.g., iodoacetic acid) or transition-metal catalysts, whereas azido derivatives are synthesized via nucleophilic displacement with sodium azide .

- Efficiency : Yields for halogenated benzimidazoles are often lower than those for diaryl-substituted analogs due to steric and electronic challenges in introducing iodine .

Key Observations :

- Halogen Effects : Bromine and iodine substituents enhance bioactivity by improving target binding via halogen bonding. For example, 6-bromo derivatives show potent IDO1 inhibition (IC₅₀ < 100 nM) , while diaryl-substituted benzothiazoles exhibit COX-2 selectivity .

- Structural Flexibility: Amino acid-coupled derivatives (e.g., 3a-d) are less cytotoxic and more water-soluble, making them suitable for prodrug designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.